molecular formula C18H23ClN4O4S B2743882 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide CAS No. 921487-12-9

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide

Cat. No. B2743882
M. Wt: 426.92
InChI Key: WPSWPKZERJIFOR-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound was first synthesized by Takeda Pharmaceutical Company Limited and has shown promising results in pre-clinical and clinical studies.

Scientific Research Applications

Synthesis and Biological Activities

  • Antioxidant Activity : A study highlighted the synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties, demonstrating potent antioxidant activities. These compounds, which are related in structure to the specified chemical, showed significant in vitro antioxidant activity, indicating their potential as antioxidant agents (Reddy et al., 2015).
  • Antimicrobial Activity : Research on rhodanine-3-acetic acid derivatives, structurally similar to the specified compound, revealed antimicrobial properties against a range of bacteria, mycobacteria, and fungi. One derivative displayed high activity against Mycobacterium tuberculosis, suggesting these compounds' relevance in developing antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
  • Anticancer Activity : Another study synthesized 1,3,4-oxadiazole derivatives, which were evaluated for their cytotoxic activities against various human cancer cell lines. The research indicates the potential of these compounds in anticancer treatments, with specific derivatives showing significant antiproliferative activity (Toolabi et al., 2022).

Chemical Properties and Structural Analysis

  • Molecular Structure Analysis : A detailed study on the title acetamide derivative provided insights into its molecular structure, showcasing the orientation of the chlorophenyl ring in relation to the thiazole ring. This structural information is crucial for understanding the compound's chemical behavior and potential interactions (Saravanan et al., 2016).

Application in Drug Development

  • Enzyme Inhibition : Investigations into coumarylthiazole derivatives containing aryl urea/thiourea groups have demonstrated inhibitory effects on cholinesterases, highlighting their potential application in treating diseases related to cholinesterase malfunction, such as Alzheimer's (Kurt et al., 2015).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-bis(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O4S/c1-26-9-7-23(8-10-27-2)16(24)11-15-12-28-18(21-15)22-17(25)20-14-5-3-13(19)4-6-14/h3-6,12H,7-11H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSWPKZERJIFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide

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